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Introduction

Infigratinib (BGJ398) is a potent and selective inhibitor of the fibroblast growth factor receptor
(FGFR) family of receptor tyrosine kinases, with primary activity against FGFR1, FGFR2, and
FGFR3.[1][2] Dysregulation of FGFR signaling, through mechanisms such as gene
amplification, activating mutations, or chromosomal rearrangements leading to fusion proteins,
is a key driver in various malignancies.[3] Infigratinib has shown significant clinical activity in
patients with FGFR2 fusion-positive cholangiocarcinoma and FGFR3-altered urothelial
carcinoma.[4][5]

This application note provides detailed protocols for cell-based assays to determine the
potency of infigratinib in cancer cell lines harboring FGFR alterations. The described methods
include a cell viability assay to measure the anti-proliferative effects of infigratinib and a
western blot analysis to assess the inhibition of downstream FGFR signaling pathways.

Mechanism of Action and Signaling Pathway
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Infigratinib exerts its anti-tumor effects by binding to the ATP-binding pocket of FGFRs, thereby
inhibiting their kinase activity.[2] This blockade prevents the phosphorylation of downstream
signaling molecules, leading to the suppression of key cellular processes involved in tumor
growth and survival, including proliferation, differentiation, migration, and angiogenesis. The
primary signaling cascades downstream of FGFR activation include the Ras-Raf-MEK-ERK
(MAPK) pathway and the PI3K-AKT-mTOR pathway.
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Figure 1: Infigratinib Inhibition of the FGFR Signaling Pathway.
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Data Presentation: Infigratinib Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in
inhibiting a specific biological or biochemical function. The following tables summarize the IC50
values of infigratinib against FGFR kinases and in various cancer cell lines.

Table 1: Infigratinib IC50 Values against FGFR Kinases

Kinase Target IC50 (nM)
FGFR1 09-11
FGFR2 10-14
FGFR3 1.0-20
FGFR4 60 - 61

Data compiled from multiple sources.[1][2][3][6]

Table 2: Infigratinib Anti-proliferative IC50 Values in Cancer Cell Lines
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Cell Line Cancer Type FGFR Alteration IC50 (nM)
RT112 Bladder Cancer FGFR3 Amplification 5
FGFR3
RT4 Bladder Cancer ) 30
Overexpression
FGFR3
SW780 Bladder Cancer ) 32
Overexpression
FGFR3
JMSU1 Bladder Cancer , 15
Overexpression
] ) Potent Inhibition (IC50
AN3CA Endometrial Cancer FGFR2 Mutation
< 500)
) ) Potent Inhibition (IC50
MFE-280 Endometrial Cancer FGFR2 Mutation
< 500)
) o Sensitive (IC50 not
Kato Ill Gastric Cancer FGFR2 Amplification N
specified)
) o Sensitive (IC50 not
SNU-16 Gastric Cancer FGFR2 Amplification

specified)
Ba/F3-TEL-FGFR1 Pro-B Cell FGFR1 Fusion 2.9 (UM)
Ba/F3-TEL-FGFR2 Pro-B Cell FGFR2 Fusion 2.0 (Um)
Ba/F3-TEL-FGFR3 Pro-B Cell FGFR3 Fusion 2.0 (UM)

Data compiled from multiple sources.[6][7]

Experimental Protocols

The following are detailed protocols for determining the potency of infigratinib in appropriate
cancer cell lines.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and
proliferation.
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MTT Assay Workflow
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'

3. Treat with Infigratinib
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i
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i

6. Incubate for 2-4 hours
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7. Solubilize Formazan
(add DMSO or Solubilization Buffer)

i

8. Measure Absorbance
(570 nm)

:

9. Calculate IC50
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Figure 2: Workflow for the MTT Cell Viability Assay.

© 2026 BenchChem. All rights reserved. 6/13 Tech Support


https://www.benchchem.com/product/b12377363/docs?utm_src=pdf-body-img#determining-the-potency-of-infigratinib-a-cell-based-assay-application-note-and-protocol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12377363?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Materials:

e Cancer cell line with known FGFR alteration (e.g., RT112 for bladder cancer, SNU-16 for
gastric cancer)

o Complete cell culture medium
o 96-well flat-bottom plates
« Infigratinib (dissolved in DMSO)

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

o DMSO or a suitable solubilization buffer
o Phosphate-buffered saline (PBS)
o Multichannel pipette
e Microplate reader
Protocol:
e Cell Seeding:
o Harvest and count cells.

o Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000
cells/well) in 100 uL of complete medium.

o Include wells with medium only for blank measurements.
o Incubate the plate overnight at 37°C in a 5% CO2 incubator.
e Infigratinib Treatment:

o Prepare serial dilutions of infigratinib in complete medium. A suggested starting range is
0.1 nM to 10 pM.
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o Remove the medium from the wells and add 100 pL of the infigratinib dilutions to the
respective wells. Include a vehicle control (DMSO) at the same concentration as the
highest infigratinib dose.

o Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

e MTT Addition and Incubation:
o After 72 hours, add 10 pL of MTT solution to each well.
o Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

e Formazan Solubilization and Absorbance Reading:

[¢]

Carefully remove the medium containing MTT.

o

Add 100 pL of DMSO or solubilization buffer to each well to dissolve the formazan
crystals.

[¢]

Mix thoroughly by gentle pipetting or shaking.

[e]

Measure the absorbance at 570 nm using a microplate reader.

e Data Analysis:

[¢]

Subtract the average absorbance of the blank wells from all other readings.

[¢]

Normalize the data to the vehicle control (set as 100% viability).

[e]

Plot the percentage of cell viability against the log concentration of infigratinib.

o

Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs.
response -- variable slope).

Western Blot Analysis for FGFR Pathway Inhibition

This protocol is for assessing the inhibition of key downstream signaling proteins of the FGFR
pathway, such as phosphorylated FRS2 (p-FRS2) and phosphorylated ERK (p-ERK).
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Western Blot Workflow
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Figure 3: Workflow for Western Blot Analysis.
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Materials:

e Cancer cell line with known FGFR alteration

o Complete cell culture medium

« Infigratinib (dissolved in DMSO)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
¢ Protein quantification assay kit (e.g., BCA or Bradford)

e SDS-PAGE gels and running buffer

» PVDF or nitrocellulose membrane

» Transfer buffer

e Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

e Primary antibodies (e.g., rabbit anti-p-FRS2, rabbit anti-p-ERK, mouse anti-total FRS2,
mouse anti-total ERK, and a loading control like anti--actin or anti-GAPDH)

» HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse 1gG-HRP)
o TBST (Tris-buffered saline with 0.1% Tween-20)
e Chemiluminescent substrate
e Imaging system
Protocol:
e Cell Treatment and Lysis:
o Seed cells in 6-well plates and grow to 70-80% confluency.

o Treat cells with various concentrations of infigratinib (e.g., 10 nM, 100 nM, 1 uM) and a
vehicle control for a specified time (e.g., 2, 6, or 24 hours).
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o Wash cells with ice-cold PBS and lyse them with lysis buffer.

o Centrifuge the lysates to pellet cell debris and collect the supernatant.

e Protein Quantification:
o Determine the protein concentration of each lysate using a BCA or Bradford assay.
e SDS-PAGE and Protein Transfer:
o Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
o Separate the proteins by SDS-PAGE.
o Transfer the separated proteins to a PVDF or nitrocellulose membrane.
e Immunoblotting:
o Block the membrane with blocking buffer for 1 hour at room temperature.

o Incubate the membrane with primary antibodies (diluted in blocking buffer, e.g., 1:1000)
overnight at 4°C.

o Wash the membrane three times with TBST for 10 minutes each.

o Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted
in blocking buffer, e.g., 1:2000-1:5000) for 1 hour at room temperature.

o Wash the membrane three times with TBST for 10 minutes each.
o Detection and Analysis:

o Add the chemiluminescent substrate to the membrane.

o Capture the signal using an imaging system.

o Analyze the band intensities to determine the effect of infigratinib on the phosphorylation
of FRS2 and ERK relative to their total protein levels and the loading control.
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Conclusion

The cell-based assays described in this application note provide robust and reproducible
methods for determining the potency of infigratinib. The cell viability assay is a fundamental tool
for assessing the anti-proliferative effects of the compound, while the western blot analysis
offers mechanistic insight into its ability to inhibit the FGFR signaling pathway. These protocols
can be adapted for various cancer cell lines with known FGFR alterations, making them
valuable tools for both basic research and drug development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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